1-(Boc-amino)cyclopropanecarboxylic acid
Overview
Description
1-(Boc-amino)cyclopropanecarboxylic Acid is used as a reagent in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors. It’s also used as a reagent in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .
Synthesis Analysis
The synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid involves the reactions of cyclization, elimination, and selective hydrolysis . It’s also used in the synthesis of tetrapeptide carboxypeptidase irreversible inhibitor leading to covalent substrate modification .Molecular Structure Analysis
The molecular formula of 1-(Boc-amino)cyclopropanecarboxylic Acid is C34 H30 F N3 O2 and its molecular weight is 531.619 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of various derivatives. For instance, it’s used in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors . It’s also used in the synthesis of ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .Physical And Chemical Properties Analysis
1-(Boc-amino)cyclopropanecarboxylic Acid is a white crystalline powder . It’s stable under normal conditions and incompatible with strong oxidizing agents .Scientific Research Applications
Synthesis and Modeling of β-Oligopeptides : β-Oligopeptides prepared from 1-(aminomethyl)cyclopropanecarboxylic acid have unique structural properties. They form an eight-membered ring with hydrogen bonding, showing a distinct secondary-structural motif compared to traditional α-peptides and proteins (Abele, Seiler, & Seebach, 1999).
Biocatalytic Asymmetric Synthesis : 1-Amino cyclopropane-1-carboxylic acid (ACCA) derivatives, like N-Boc-vinyl-ACCA ethyl ester, are key intermediates in the synthesis of hepatitis C virus inhibitors. A study utilized a Sphingomonas aquatilis strain for the asymmetric synthesis of such derivatives, emphasizing their pharmaceutical relevance (Zhu, Shi, Zhang, & Zheng, 2018).
Enantiomerically Pure β-Amino Acids : Trans-2-aminocyclohexanecarboxylic acid, a structurally similar compound, is used for producing helical β-peptides. Its N-BOC-protected derivatives are created through a process involving cyclization and Hofmann-type degradation (Berkessel, Glaubitz, & Lex, 2002).
Biological Activity of Cyclopropyl Amino Acids : 1-Aminocyclopropanecarboxylic acid (ACC) derivatives are noted for their biological activity, particularly as enzyme inhibitors. Their cyclopropyl group plays a crucial role in this property, making them significant in biochemical research (Groth, Lehmann, Richter, & Schöllkopfh, 1993).
Ethylene Biosynthesis Research : 1-Aminocyclopropanecarboxylic acid derivatives are utilized in studies of ethylene biosynthesis, a critical process in plant growth and development. These studies aid in understanding plant hormone mechanisms (Pirrung, Dunlap, & Trinks, 1989).
Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 1-(Boc-amino)cyclopropanecarboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds. This research extends into pharmaceutical applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
ACC in Plant Science : In plant science, 1-aminocyclopropane-1-carboxylic acid (ACC) is studied for its role as a precursor to ethylene, impacting various plant processes. This research has implications in agronomy and plant biotechnology (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKCOVBHIFAJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350893 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)cyclopropanecarboxylic acid | |
CAS RN |
88950-64-5 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88950-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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